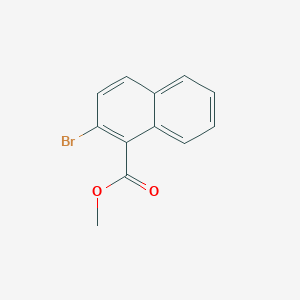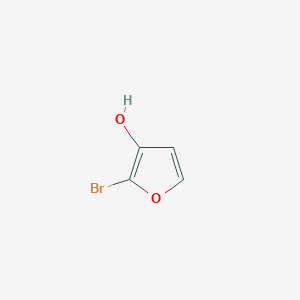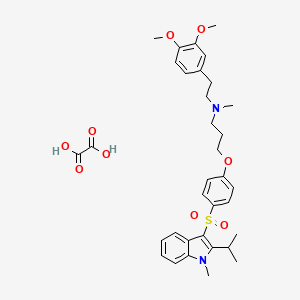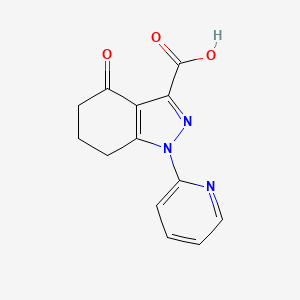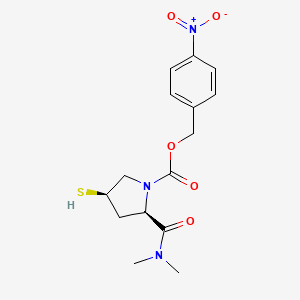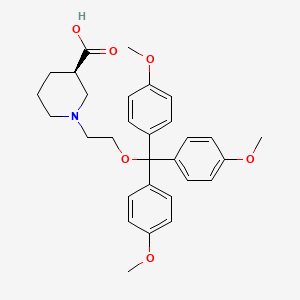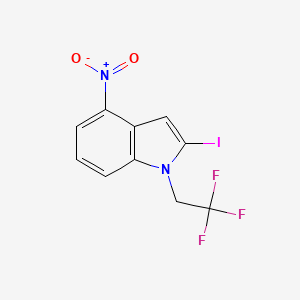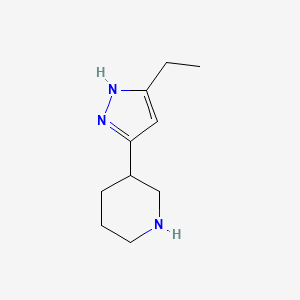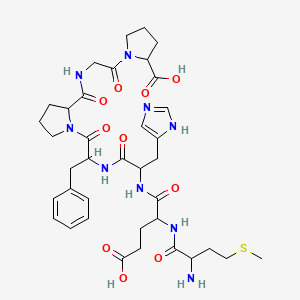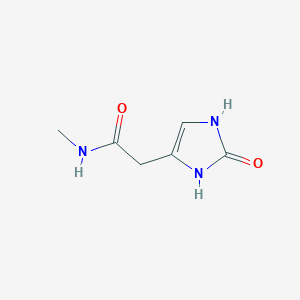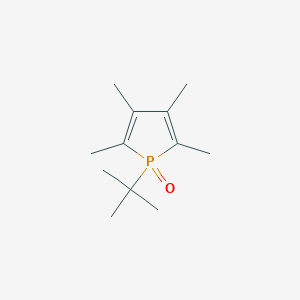
1-(tert-Butyl)-2,3,4,5-tetramethylphosphole 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butyl)-2,3,4,5-tetramethylphosphole 1-oxide is an organophosphorus compound characterized by a phosphole ring substituted with tert-butyl and methyl groups. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and electronic properties.
Méthodes De Préparation
The synthesis of 1-(tert-Butyl)-2,3,4,5-tetramethylphosphole 1-oxide typically involves the reaction of tert-butylphosphine with tetramethylcyclopentadiene followed by oxidation. The reaction conditions often require the use of a strong oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to achieve the desired phosphole oxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-(tert-Butyl)-2,3,4,5-tetramethylphosphole 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form phosphole dioxides.
Reduction: Reduction reactions can convert the phosphole oxide back to the corresponding phosphole.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like m-CPBA. Major products formed from these reactions include phosphole dioxides and substituted phospholes.
Applications De Recherche Scientifique
1-(tert-Butyl)-2,3,4,5-tetramethylphosphole 1-oxide has several applications in scientific research:
Biology: The compound’s unique electronic properties make it useful in studying biological redox processes.
Medicine: Research is ongoing into its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Mécanisme D'action
The mechanism by which 1-(tert-Butyl)-2,3,4,5-tetramethylphosphole 1-oxide exerts its effects involves its ability to participate in redox reactions. The phosphole ring can undergo oxidation and reduction, making it a versatile intermediate in various chemical processes. The molecular targets and pathways involved include interactions with transition metals and other electrophilic or nucleophilic species .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(tert-Butyl)-2,3,4,5-tetramethylphosphole 1-oxide include other phosphole oxides and phosphine oxides. Compared to these compounds, this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise control over electronic properties .
Similar compounds include:
Phosphole oxides: Such as 1-phenylphosphole 1-oxide.
Phosphine oxides: Such as triphenylphosphine oxide.
Propriétés
Formule moléculaire |
C12H21OP |
|---|---|
Poids moléculaire |
212.27 g/mol |
Nom IUPAC |
1-tert-butyl-2,3,4,5-tetramethyl-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C12H21OP/c1-8-9(2)11(4)14(13,10(8)3)12(5,6)7/h1-7H3 |
Clé InChI |
LRIGIJIKDNFTLS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(P(=O)(C(=C1C)C)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


